- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,

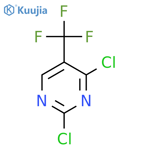

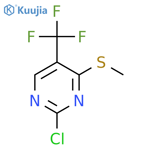

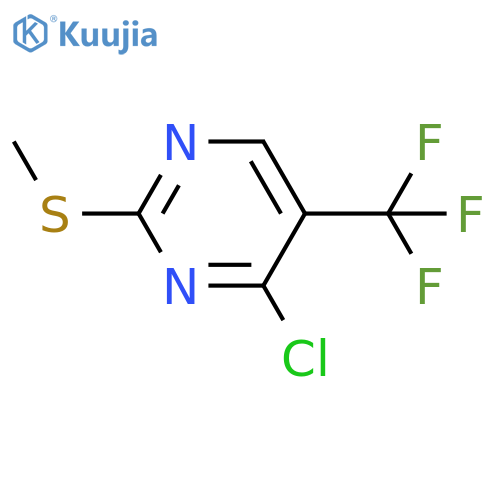

Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

919116-36-2 structure

商品名:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

CAS番号:919116-36-2

MF:C6H4ClF3N2S

メガワット:228.622569084167

MDL:MFCD12911887

CID:765767

PubChem ID:58464566

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine

- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)

- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine

- SB60813

- AKOS017343686

- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine

- BS-17839

- 919116-36-2

- MFCD12911887

- CS-0131353

- SCHEMBL2522232

- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE

- DTXSID70729296

- SY316959

-

- MDL: MFCD12911887

- インチ: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3

- InChIKey: GUSJNAFRAQDVEV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

計算された属性

- せいみつぶんしりょう: 227.9735815g/mol

- どういたいしつりょう: 227.9735815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128233-25g |

4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 25g |

$4308 | 2024-07-20 | |

| 1PlusChem | 1P00H5JO-100mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 100mg |

$301.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 97% | 5g |

¥8979.00 | 2024-04-25 | |

| abcr | AB564233-100mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 100mg |

€203.40 | 2024-04-15 | ||

| Aaron | AR00H5S0-250mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 250mg |

$122.00 | 2025-02-11 | |

| abcr | AB564233-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 1g |

€743.70 | 2024-04-15 | ||

| Aaron | AR00H5S0-5g |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 5g |

$667.00 | 2025-02-11 | |

| A2B Chem LLC | AH99540-500mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 500mg |

$222.00 | 2024-07-18 | |

| Crysdot LLC | CD11015119-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95+% | 1g |

$385 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |

919116-36-2 | 95+% | 50mg |

760.0CNY | 2021-07-15 |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt

リファレンス

- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt

1.2 16 h, rt

1.2 16 h, rt

リファレンス

- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C

リファレンス

- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C

1.2 Solvents: Water ; 0 °C; 5 h, rt

1.2 Solvents: Water ; 0 °C; 5 h, rt

リファレンス

- Cyclin K degradation agent, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 関連文献

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-) 関連製品

- 1344514-41-5(Benzeneacetic acid, a-amino-4-ethenyl-a-(trifluoromethyl)-, (aS)-)

- 1251616-03-1(N-(2,6-difluorophenyl)-2-{6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-ylsulfanyl}acetamide)

- 15991-13-6(methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate)

- 4916-59-0(3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one)

- 1261603-95-5(2-Chloro-5-cyanomandelic acid)

- 2306247-05-0(tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate)

- 1099614-57-9(ethyl 3-{3-(trifluoromethoxy)phenylamino}propanoate)

- 1706446-42-5([2-(4-Fluoro-phenoxymethyl)-morpholin-4-yl]-acetic acid ethyl ester)

- 1270346-64-9(2-amino-2-(1H-indol-4-yl)ethan-1-ol)

- 2227938-68-1(tert-butyl 2-(3S)-3-hydroxybutylmorpholine-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):229.0/596.0/2085.0